4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1448045-28-0
VCID: VC6367776
InChI: InChI=1S/C16H20ClN3O4S2/c1-11-16(12(2)19(3)18-11)26(23,24)20-9-8-15(10-20)25(21,22)14-6-4-13(17)5-7-14/h4-7,15H,8-10H2,1-3H3
SMILES: CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C16H20ClN3O4S2
Molecular Weight: 417.92

4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole

CAS No.: 1448045-28-0

Cat. No.: VC6367776

Molecular Formula: C16H20ClN3O4S2

Molecular Weight: 417.92

* For research use only. Not for human or veterinary use.

4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole - 1448045-28-0

Specification

CAS No. 1448045-28-0
Molecular Formula C16H20ClN3O4S2
Molecular Weight 417.92
IUPAC Name 4-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonyl-1,3,5-trimethylpyrazole
Standard InChI InChI=1S/C16H20ClN3O4S2/c1-11-16(12(2)19(3)18-11)26(23,24)20-9-8-15(10-20)25(21,22)14-6-4-13(17)5-7-14/h4-7,15H,8-10H2,1-3H3
Standard InChI Key RQQXSYWBNMJGSK-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity

  • IUPAC Name:
    4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole

  • Molecular Formula:
    C14H18ClN3O4S2

  • Molecular Weight:
    Approximately 391.89 g/mol

  • Structural Features:

    • A pyrazole core with three methyl substitutions at positions 1, 3, and 5.

    • A sulfonamide group linked to a pyrrolidine ring.

    • A 4-chlorophenyl group attached to the sulfonamide moiety.

Synthesis

The synthesis of compounds like this typically involves multi-step reactions incorporating sulfonamide coupling and pyrazole derivatization. Below is a generalized synthetic route:

  • Formation of Pyrazole Core:

    • Pyrazole derivatives can be synthesized via cyclization of hydrazines with diketones or similar precursors.

    • For this compound, the trimethyl substitution on the pyrazole core suggests starting materials like acetylacetone and hydrazine derivatives.

  • Sulfonamide Coupling:

    • The sulfonamide group is introduced by reacting a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) with an amine-containing pyrrolidine under basic conditions.

    • Typical bases include potassium tert-butoxide or DIPEA in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

  • Final Assembly:

    • The sulfonamide-pyrrolidine intermediate is coupled with the pyrazole derivative using optimized reaction conditions (e.g., reflux in polar aprotic solvents).

Characterization Techniques

To confirm the structure and purity of the compound, several analytical techniques are employed:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide insights into the hydrogen and carbon environments in the molecule .

  • FT-IR Spectroscopy:

    • Identifies functional groups such as sulfonamides (S=O stretch), aromatic rings (C=C stretch), and halogens (C-Cl stretch) .

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Elemental Analysis:

    • Verifies the empirical formula by comparing calculated and experimental percentages of C, H, N, S, etc. .

Biological Activity

Sulfonamide derivatives containing pyrazole cores are widely studied for their biological properties due to their structural versatility:

Comparison with Related Compounds

PropertyTarget CompoundRelated Compounds
Core StructurePyrazole with trimethyl substitutionPyrazole with dimethyl or phenethyl substitution
Functional GroupsSulfonamide linked to pyrrolidineSulfonamides linked to pyrimidine or triazoles
Biological ActivityAntiproliferative potentialAntifungal, antimalarial
Synthesis ComplexityMulti-step with specific base/solvent combinationsSimilar multi-step processes but varying yields based on side groups

Table 1: Reaction Optimization for Sulfonamide Coupling2

EntryBaseSolventReaction Time (h)Yield (%)
1Potassium tert-butoxideTHF1278
2NaHDMF1255
3NaOHWater>24<30

Table 2: Biological Testing Results24

CompoundCell Line/OrganismIC50_{50} (µM) / MIC (μ\mug/mL)
Target CompoundU937 Cells>50
Related Antifungal CompoundCandida albicans≤25
Related Antimalarial CompoundPlasmodium falciparum~10

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